molecular formula C11H18N2O3S B1265623 Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- CAS No. 97-35-8

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-

Cat. No. B1265623
CAS RN: 97-35-8
M. Wt: 258.34 g/mol
InChI Key: WBGVVXSCGNGJFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions with significant yields. For instance, a derivative, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, was synthesized from 4-(diethylamino)benzaldehyde and p-toluidine in three steps, yielding 75-84% overall chemical yield. This process demonstrates the complexity and efficiency of synthesizing benzenesulfonamide derivatives (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives reveals significant insights into their chemical behavior. For example, Schiff base derivatives exhibit tautomerism, playing a crucial role in distinguishing their photochromic and thermochromic characteristics, which is crucial for understanding the molecular structure of “Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-” (Yıldız et al., 2010).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, illustrating their reactivity and potential for chemical modifications. For instance, aminobenzenesulfonamides can be directly alkylated with alcohols as alkylating agents, showcasing a method to modify the chemical structure and properties of benzenesulfonamide compounds for specific applications (Lu et al., 2015).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as crystal structure and molecular geometry, are fundamental for understanding their behavior in various environments. For example, N-(3-Methoxybenzoyl)benzenesulfonamide crystallizes in the trigonal crystal system, with its structure stabilized by hydrogen bonds, C-H…O, and C-H…π interactions, indicating the significance of physical properties in the compound's stability and interactions (Sreenivasa et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, solubility, and bond formation, are crucial for understanding how benzenesulfonamide derivatives interact chemically. Studies on similar compounds, like the effective recognition of different types of amino groups in the N-alkylation process, shed light on the nuanced chemical behavior of these compounds (Lu et al., 2015).

Scientific Research Applications

Photodynamic Therapy and Photophysical Properties

  • Research conducted by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. They explored the properties of these compounds in photodynamic therapy for cancer treatment, highlighting their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers Pişkin, Canpolat, & Öztürk, 2020.
  • Another study by Öncül, Öztürk, and Pişkin (2022) synthesized zinc(II) phthalocyanine substituted with benzenesulfonamide units. They examined its spectroscopic, aggregation, photophysical, and photochemical properties. They noted that the compound could be a potential photosensitizer candidate in photodynamic therapy due to its good solubility, monomeric species, and adequate fluorescence and singlet oxygen production Öncül, Öztürk, & Pişkin, 2022.

Anticancer and Antifungal Properties

  • A study by Gupta and Halve (2015) synthesized a new series of benzenesulfonamide derivatives and assessed their antifungal activity. The synthesized compounds demonstrated potent activity against Aspergillus niger & Aspergillus flavus, revealing significant structure-activity relationship trends Gupta & Halve, 2015.
  • In research by Motavallizadeh et al. (2014), novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were synthesized and evaluated for their antiproliferative activity against a panel of tumor cell lines. The study identified compounds with high antiproliferative activity, pointing to the potential of xanthone benzenesulfonamide hybrid compounds as lead anticancer agents Motavallizadeh et al., 2014.

Enzyme Inhibition and Molecular Docking

  • A study by Alyar et al. (2019) synthesized new Schiff bases from sulfamethoxazole and sulfisoxazole and evaluated their effects on various enzyme activities. The compounds acted as inhibitors on enzymes like cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies performed to understand the binding interactions between the inhibitors and enzymes Alyar et al., 2019.

properties

IUPAC Name

3-amino-N,N-diethyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2O3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGVVXSCGNGJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059151
Record name Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-
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Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-

CAS RN

97-35-8
Record name 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide
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Record name 3-amino-N,N-diethyl-4-methoxybenzenesulphonamide
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